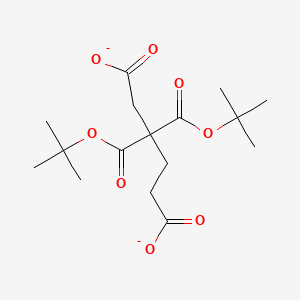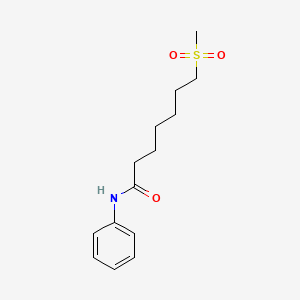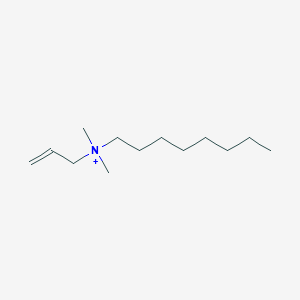
3,3-Bis(tert-butoxycarbonyl)hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(tert-butoxycarbonyl)hexanedioate is an organic compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to a hexanedioate backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(tert-butoxycarbonyl)hexanedioate typically involves the reaction of hexanedioic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The process can be summarized as follows:
- Dissolve hexanedioic acid in THF.
- Add di-tert-butyl dicarbonate and sodium hydroxide to the solution.
- Heat the mixture to around 40°C and stir for several hours.
- Isolate the product by filtration and purify it using standard techniques like recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(tert-butoxycarbonyl)hexanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting groups.
Substitution: The Boc groups can be selectively removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the corresponding amine and carbon dioxide .
Aplicaciones Científicas De Investigación
3,3-Bis(tert-butoxycarbonyl)hexanedioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3-Bis(tert-butoxycarbonyl)hexanedioate primarily involves the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(tert-butoxycarbonyl)guanidine: This compound also features Boc protecting groups and is used for similar purposes in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and other applications requiring selective protection of amine groups.
Uniqueness
3,3-Bis(tert-butoxycarbonyl)hexanedioate is unique due to its specific structure, which allows for the protection of two amine groups simultaneously. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected selectively .
Propiedades
Número CAS |
819802-92-1 |
|---|---|
Fórmula molecular |
C16H24O8-2 |
Peso molecular |
344.36 g/mol |
Nombre IUPAC |
3,3-bis[(2-methylpropan-2-yl)oxycarbonyl]hexanedioate |
InChI |
InChI=1S/C16H26O8/c1-14(2,3)23-12(21)16(9-11(19)20,8-7-10(17)18)13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,17,18)(H,19,20)/p-2 |
Clave InChI |
RNAXXQXQYCPSKN-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)OC(=O)C(CCC(=O)[O-])(CC(=O)[O-])C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)

![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)


![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)


![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
